N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide
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Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-10-25(22,23)21-14-7-5-13(6-8-14)16-12-24-17(20-16)19-15-4-3-9-18-11-15/h3-9,11-12,21H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGLMVUORDFUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.